molecular formula CH5N3 B092328 Guanidine CAS No. 113-00-8

Guanidine

Cat. No.: B092328
CAS No.: 113-00-8
M. Wt: 59.07 g/mol
InChI Key: ZRALSGWEFCBTJO-UHFFFAOYSA-N
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Description

Guanidine is a strong organic base with the chemical formula CH₅N₃. It is a colorless solid that dissolves in polar solvents and is known for its high basicity. This compound is found in the urine as a normal product of protein metabolism and is used in the production of plastics and explosives . It was first isolated in 1861 by Adolph Strecker via the oxidative degradation of guanine .

Mechanism of Action

Target of Action

Guanidine primarily targets the Aldehyde dehydrogenase, mitochondrial in humans . This enzyme plays a crucial role in the metabolism of aldehydes. This compound acts as an inhibitor to this enzyme . Other targets include Ribonuclease pancreatic, DNA, Disks large homolog 4, Lysozyme, Guanidinoacetate N-methyltransferase, and Arginase .

Mode of Action

This compound enhances the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes . This interaction with its targets leads to changes in the cellular activities, particularly in the nervous system.

Biochemical Pathways

This compound affects the biochemical pathways related to the metabolism of proteins. It is found in the urine as a normal product of protein metabolism . This compound and its derivatives play a crucial role in the metabolism of living organisms . They are involved in various biochemical pathways, including those related to the production of cyanobacterial toxins bearing arginine derivatives or this compound groups derived from unique biosynthetic pathways .

Pharmacokinetics

This compound is rapidly absorbed and distributed in the body . The half-life of this compound is about 7-8 hours , which means it takes this time for the concentration of the drug in the body to reduce by half.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of acetylcholine release and the slowing of rates of depolarization and repolarization of muscle cell membranes . This results in the reduction of symptoms of muscle weakness and easy fatigability associated with certain conditions like the myasthenic syndrome of Eaton-Lambert .

Action Environment

Environmental factors can influence the action of this compound. For instance, the production of specialized metabolites like this compound may be closely related to environmental factors . Seasonal changes have a clear influence on the production of this compound, while geographical factors have a lesser impact .

Biochemical Analysis

Biochemical Properties

Guanidine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving various biochemical processes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

This compound salts, such as this compound nitrate, hydrochloride, carbonate, and sulfate, are stable crystalline solids produced industrially by melting ammonium salts with urea or from urea production wastes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Guanidine can undergo oxidation reactions to form various products.

    Reduction: It can be reduced under specific conditions.

    Substitution: this compound participates in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

Comparison with Similar Compounds

Similar Compounds

    Urea: Similar in structure but less basic than guanidine.

    Thiourea: Contains sulfur instead of oxygen, used in similar synthetic applications.

    Biguanide: Contains two this compound units, used in pharmaceuticals.

Uniqueness

This compound is unique due to its high basicity and ability to form stable guanidinium salts. Its versatility in forming hydrogen bonds and its planarity make it a valuable functional group in both biological and chemical sciences .

Properties

IUPAC Name

guanidine
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InChI

InChI=1S/CH5N3/c2-1(3)4/h(H5,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRALSGWEFCBTJO-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(N)N
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Molecular Formula

CH5N3
Record name Guanidine
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Related CAS

133216-37-2, Array
Record name Guanidine, homopolymer
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Record name Guanidine
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DSSTOX Substance ID

DTXSID0023117
Record name Guanidine
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Molecular Weight

59.07 g/mol
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Physical Description

Deliquescent solid; Absorbs carbon dioxide from the air; [Merck Index], Solid
Record name Guanidine
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Solubility

In water, 1,840 mg/L at 25 °C, 829 mg/mL
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Vapor Pressure

4.1 [mmHg]
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Mechanism of Action

Guanidine apparently acts by enhancing the release of acetylcholine following a nerve impulse. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes. /Guanidine hydrochloride/, Guanidine-induced alterations in substrate dependent kinetics of hepatic and renal succinate dehydrogenase (SDH) have been investigated under in vitro conditions. Guanidine hydrochloride (GuHCl) induced a mixed type of inhibition by decreasing the maximal velocity (Vmax) and increasing the Michaelis-Menten constant (Km). The competitive (Ki) and non-competitive (Ki) inhibitory constants ... showed that the inhibitory influence of GuHCl is more due to decreased enzyme substrate affinity rather than reduction in the active site density of the enzyme as revealed by low Ki values. /Guanidine hydrochloride/
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Color/Form

Deliquescent crystalline mass

CAS No.

113-00-8, 50-01-1
Record name Guanidine
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Melting Point

50 °C, 182.3 °C
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Synthesis routes and methods I

Procedure details

Lead cyanamide (3.0 g.) was added to a solution of N-methyl-N'-[2-((4-methyl-5-imidazolyl)methylthio)ethylthiourea (2.44 g.) in acetonitrile (50 ml.). Dimethylformamide (20 ml.) was added subsequently and the suspension was heated under reflux, with stirring for 24 hours. Filtration, followed by concentration under reduced pressure and purification of the product by chromatography on a column of silica gel with acetonitrile as eluant and recrystallisation from the same solvent afforded N-cyano-N'-methyl-N"-[2-((4-methyl-5-imidazolyl)-methylthio)ethyl]guanidine, methylthio)ethyl]guanidine, m.p. 139°-141°. (Found: C, 47.3; H, 6.6; N, 33.4; S, 12.6. C10N16N6S requires: C, 47.6; H, 6.4; N, 33.3; S, 12.7).
Name
Lead cyanamide
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Pyridonyl guanidine compound (Z)—N-(((3-chloro-4-fluorobenzyl)amino)((6-hydroxypyridin-2-yl)amino)methylene)-4-(trifluoromethyl)benzamide was prepared based on the procedures described in Example 1. Then, (Z)-N-(((3-chloro-4-fluorobenzyl)amino)((6-hydroxypyridin-2-yl)amino)methylene)-4-(trifluoromethyl)benzamide (0.1 g, 0.214 mmol) was dissolved in pyridine (1 mL) with 4-dimethylaminopyridine (0.026 g, 0.214 mmol) under nitrogen at room temperature and acetic anhydride was added (0.022 g, 0.214 mmol). The reaction mixture was stirred at room temperature for 4 h forming a thick white slurry. Analysis by RP-HPLC indicated a ˜1:1 mixture of starting material and product. Additional pyridine (approximately 0.5 mL) and acetic anhydride (˜10 uL) were added. Stirring was continued for another 4 h then the mixture was diluted with water and ethyl acetate. Saturated aqueous NH4Cl was added to the mixture and the layers were separated. The organic layer was washed with water then brine and dried (MgSO4). Chromatography, eluting with 30-50% ethyl acetate in hexanes, gave a white solid which was triturated with diethyl ether to provide (E)-N—((N-(3-chloro-4-fluorobenzyl)acetamido)((6-hydroxypyridin-2-yl)amino)methylene)-4-(trifluoromethyl)benzamide (52 mg, 48%).
Quantity
10 μL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
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Quantity
0.026 g
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catalyst
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Synthesis routes and methods III

Procedure details

Lead cyanamide (3.0 g.) was added to a solution of N-methyl-N'-[2-((4-methyl-5-imidazolyl)methylthio)ethyl]thiourea (2.44 g.) in acetonitrile (50 ml.). Dimethylformamide (20 ml.) was added subsequently and the suspension was heated under reflux, with stirring, for 24 hours. Filtration, followed by concentration under reduced pressure and purification of the product by chromatography on a column of silica gel with acetonitrile as eluant and recrystallisation from the same solvent afforded N-cyano-N'-methyl-N"-[2-((4-methyl-5-imidazolyl)-methylthio)ethyl]guanidine, methylthio)ethyl]guanidine, m.p. 139°-141°. (Found: C, 47.3; H, 6.6; N, 33.4; S, 12.6. C10N16N6S requires: C, 47.6; H, 6.4; N, 33.3; S, 12.7).
Name
Lead cyanamide
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Besides it is known that in the action of cyanogen chloride on dimethylamine under pressure at a temperature of 130° to 180° C. in a water nonmiscible organic solvent 1,1,3,3-tetramethyl guanidine is formed (German Pat. No. 1,958,095). If it is attempted to react cyanogen chloride in a corresponding manner with ammonia to produce guanidine or guanidine hydrochloride there are not obtained satisfactory yields.
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Synthesis routes and methods V

Procedure details

A mixture of N-(3-ethylphenyl)-N-methylcyanamide (520 mg, 3.3 mmol), 2,5-dichloroaniline hydrochloride (600 mg, 3 mmol), and chlorobenzene (2 mL) were combined in a dry round bottom flask equipped with a water cooled condenser under nitrogen and placed in a preheated oil bath (150-160° C.). The reaction mixture was heated for 4 hours. After cooling, the crude reaction product was purified by crystallization from chlorobenzene/diethylether. The resulting crystals were collected by filtration, washed with diethylether, and dried in a vacuum oven (40° C., 15 hours) to yield the title compound, N-(3-ethylphenyl)-N-methyl-N'-(2,5-dichlorophenyl)guanidine hydrochloride, as a white solid (760 mg, 72% yield).
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Guanidine
Reactant of Route 2
Guanidine
Reactant of Route 3
Guanidine
Reactant of Route 4
Guanidine
Reactant of Route 5
Guanidine
Reactant of Route 6
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Guanidine
Customer
Q & A

A: The interaction mechanism depends on the specific guanidine derivative and its target. For instance, certain N'-substituted N-acylguanidines act as ligands for G-protein-coupled receptors (GPCRs) []. This binding interaction is influenced by the strength and number of intermolecular interactions with the receptor, impacting downstream signaling pathways. In another example, the antimicrobial agent isopropoxy benzene this compound (IBG) disrupts bacterial membranes by binding to phosphatidylglycerol and cardiolipin []. This interaction leads to membrane damage, dissipation of proton motive force, and ultimately bacterial cell death.

A: this compound (CH5N3) is a strong organic base with a molecular weight of 59.07 g/mol. It exists as colorless crystals that are soluble in polar solvents like water. Spectroscopically, this compound exhibits characteristic peaks in NMR and IR, with the guanidinium ion showing a symmetrical structure in solution [].

A: Structural modifications significantly impact the biological and chemical properties of this compound derivatives. For example, replacing the carboxylic acid group in creatine with a polar or apolar group alters its inhibitory activity against human creatine kinase isoenzymes. Compounds with apolar aromatic moieties exhibited higher potency and selectivity for muscle- or brain-type creatine kinases []. In another instance, the length of the alkyl chain in oligothis compound polymers influences their biocidal activity and biocompatibility. Longer alkyl chains generally increase biocidal activity against bacteria but also enhance hemolytic activity, indicating potential toxicity [].

A: Yes, computational methods like DFT calculations and molecular docking have been employed to study this compound derivatives. For example, DFT calculations were used to analyze the structural properties of sulfa this compound azo derivatives in aqueous solutions to understand their corrosion inhibition mechanism on nickel []. In another study, molecular docking simulations helped identify potent groove-binding ligands, such as triarylpyridines and triarylpyrimidines, targeting G-quadruplex DNA [].

A: Various analytical methods are utilized to characterize and quantify this compound derivatives. Nuclear magnetic resonance (NMR) spectroscopy is widely employed to elucidate their structure and conformational preferences [, , ]. Liquid chromatography (LC) coupled with mass spectrometry (MS) allows for the separation and identification of this compound compounds in complex mixtures, such as plasma []. Other techniques include UV/Vis spectroscopy to study binding interactions [, ], and isothermal titration calorimetry to investigate thermodynamic parameters of interactions [].

A: The environmental impact of this compound compounds varies depending on their structure and application. While some derivatives, like polyhexamethylene this compound hydrochloride (PHGH), are considered environmentally acceptable for fire extinguishing in natural ecosystems [], their potential toxicity to aquatic organisms necessitates careful consideration []. Studies on the biodegradability and ecotoxicological effects of specific this compound compounds are crucial for developing sustainable usage and disposal strategies.

A: this compound has a rich history in chemical and biological research. The discovery of naturally occurring this compound compounds like arginine and creatine spurred interest in their biological roles and potential therapeutic applications []. Research on this compound derivatives has led to significant advances in areas like antihypertensive drugs (e.g., guanethidine) [], antimicrobial agents (e.g., polyhexamethylene biguanide) [], and therapies for neuromuscular diseases []. Ongoing research continues to explore the diverse properties and potential of this compound derivatives across various disciplines.

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